gamma-L-Glutamyl-p-nitroanilide
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Overview
Description
L-Glutamic acid gamma-(p-nitroanilide) hydrochloride, gamma-glutamyl transpeptidase substrate, is a synthetic compound widely used in biochemical research. It serves as a substrate for gamma-glutamyl transpeptidase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of enzyme kinetics and the inhibition of amino acid transporters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid gamma-(p-nitroanilide) hydrochloride involves the reaction of L-glutamic acid with p-nitroaniline in the presence of anhydrous alcohol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is purified through crystallization and dried to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: L-Glutamic acid gamma-(p-nitroanilide) hydrochloride primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transpeptidase. This hydrolysis results in the release of p-nitroaniline, which can be quantified spectrophotometrically .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by gamma-glutamyl transpeptidase, typically in aqueous buffer solutions.
Inhibition Studies: Utilizes various inhibitors to study the enzyme’s activity and kinetics.
Major Products:
p-Nitroaniline: Released upon hydrolysis of the gamma-glutamyl bond.
Scientific Research Applications
L-Glutamic acid gamma-(p-nitroanilide) hydrochloride is extensively used in scientific research, particularly in the following areas:
Enzyme Kinetics: As a substrate for gamma-glutamyl transpeptidase, it helps in studying the enzyme’s kinetics and inhibition mechanisms.
Cancer Research: Used to inhibit glutamine transporters, which are crucial in cancer cell metabolism.
Biochemical Assays: Employed in various assays to measure enzyme activity and amino acid transport.
Mechanism of Action
The compound acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the hydrolysis of the gamma-glutamyl bond. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The inhibition of glutamine transporters by this compound affects cellular glutathione levels and reactive oxygen species, making it a valuable tool in cancer research .
Comparison with Similar Compounds
L-Glutamic acid gamma-(4-nitroanilide): Another substrate for gamma-glutamyl transpeptidase with similar applications.
N-Glutaryl-L-phenylalanine p-nitroanilide: Used in similar biochemical assays.
L-Alanine 4-nitroanilide hydrochloride: Another compound used in enzyme kinetics studies.
Uniqueness: L-Glutamic acid gamma-(p-nitroanilide) hydrochloride is unique due to its specific interaction with gamma-glutamyl transpeptidase and its ability to inhibit glutamine transporters, making it particularly valuable in cancer research and enzyme kinetics studies .
Properties
IUPAC Name |
2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEVFSFTVARWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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